molecular formula C18H38ClNO B14574443 5-(4-Octylpiperidin-1-yl)pentan-1-ol;hydrochloride CAS No. 61515-51-3

5-(4-Octylpiperidin-1-yl)pentan-1-ol;hydrochloride

Cat. No.: B14574443
CAS No.: 61515-51-3
M. Wt: 320.0 g/mol
InChI Key: FKULRJFQQIHLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Octylpiperidin-1-yl)pentan-1-ol;hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in various scientific research applications due to its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Octylpiperidin-1-yl)pentan-1-ol;hydrochloride typically involves the reaction of 4-octylpiperidine with pentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Octylpiperidin-1-yl)pentan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Octylpiperidin-1-yl)pentan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Octylpiperidin-1-yl)pentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(o-tolyl)piperidin-1-yl)pentan-1-ol hydrochloride
  • 5-(piperidin-4-yl)pentan-1-ol

Uniqueness

5-(4-Octylpiperidin-1-yl)pentan-1-ol;hydrochloride is unique due to its specific octyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61515-51-3

Molecular Formula

C18H38ClNO

Molecular Weight

320.0 g/mol

IUPAC Name

5-(4-octylpiperidin-1-yl)pentan-1-ol;hydrochloride

InChI

InChI=1S/C18H37NO.ClH/c1-2-3-4-5-6-8-11-18-12-15-19(16-13-18)14-9-7-10-17-20;/h18,20H,2-17H2,1H3;1H

InChI Key

FKULRJFQQIHLAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCN(CC1)CCCCCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.